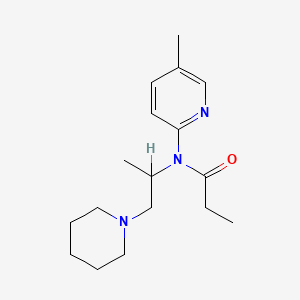
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a piperidine ring, a pyridine ring, and a propanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with the piperidine derivative.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with a propanoyl chloride derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide would depend on its specific interactions with molecular targets. Typically, compounds of this nature may interact with receptors or enzymes, modulating their activity. The piperidine and pyridine rings could facilitate binding to specific sites, while the amide group might be involved in hydrogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(2-pyridinyl)propanamide: Similar structure but with a different substitution pattern on the pyridine ring.
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-3-pyridinyl)propanamide: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both piperidine and pyridine rings in the same molecule can provide a unique set of interactions with molecular targets, potentially leading to distinct pharmacological properties.
Propriétés
Numéro CAS |
54152-57-7 |
|---|---|
Formule moléculaire |
C17H27N3O |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
N-(5-methylpyridin-2-yl)-N-(1-piperidin-1-ylpropan-2-yl)propanamide |
InChI |
InChI=1S/C17H27N3O/c1-4-17(21)20(16-9-8-14(2)12-18-16)15(3)13-19-10-6-5-7-11-19/h8-9,12,15H,4-7,10-11,13H2,1-3H3 |
Clé InChI |
ADXFCHWVRDOSPV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1=NC=C(C=C1)C)C(C)CN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


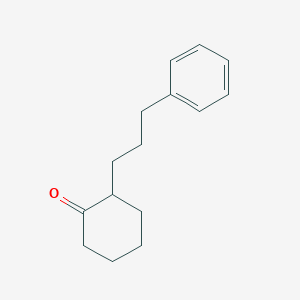
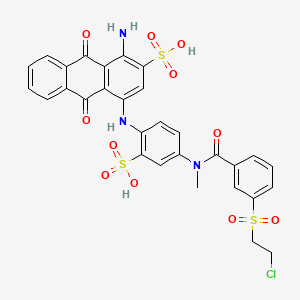
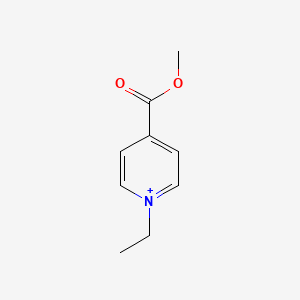


![3,3-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14650706.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14650709.png)
![4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl-](/img/structure/B14650710.png)
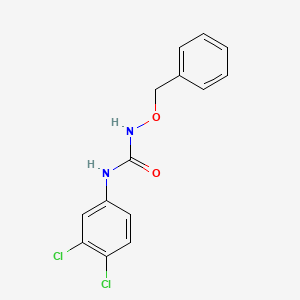
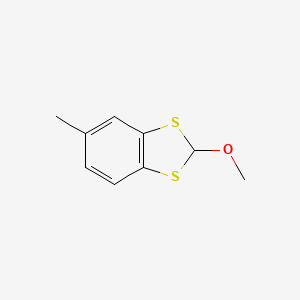
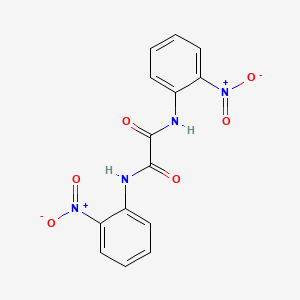
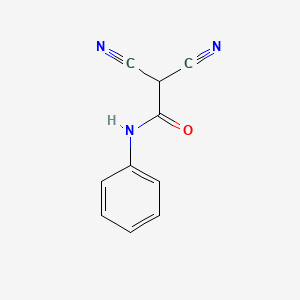
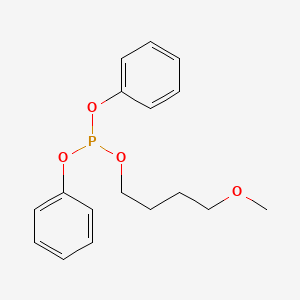
![1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-](/img/structure/B14650747.png)
